

OXT 221 Monomer: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Oxetane, 3,3'- [oxybis(methylene)]bis[3-ethyl-
Cat. No.:	B170342

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, polymerization mechanism, and performance characteristics of the OXT 221 monomer. The information is intended to support research, development, and application in various high-performance material sectors.

Core Physicochemical Properties

The OXT 221 monomer, chemically known as 3,3'-(Oxybis(methylene))bis(3-ethyloxetane) or bis[1-Ethyl(3-oxetanyl)]methyl ether, is a bifunctional oxetane monomer.^{[1][2]} It is engineered for high-performance cationic UV-curable systems.^[1]

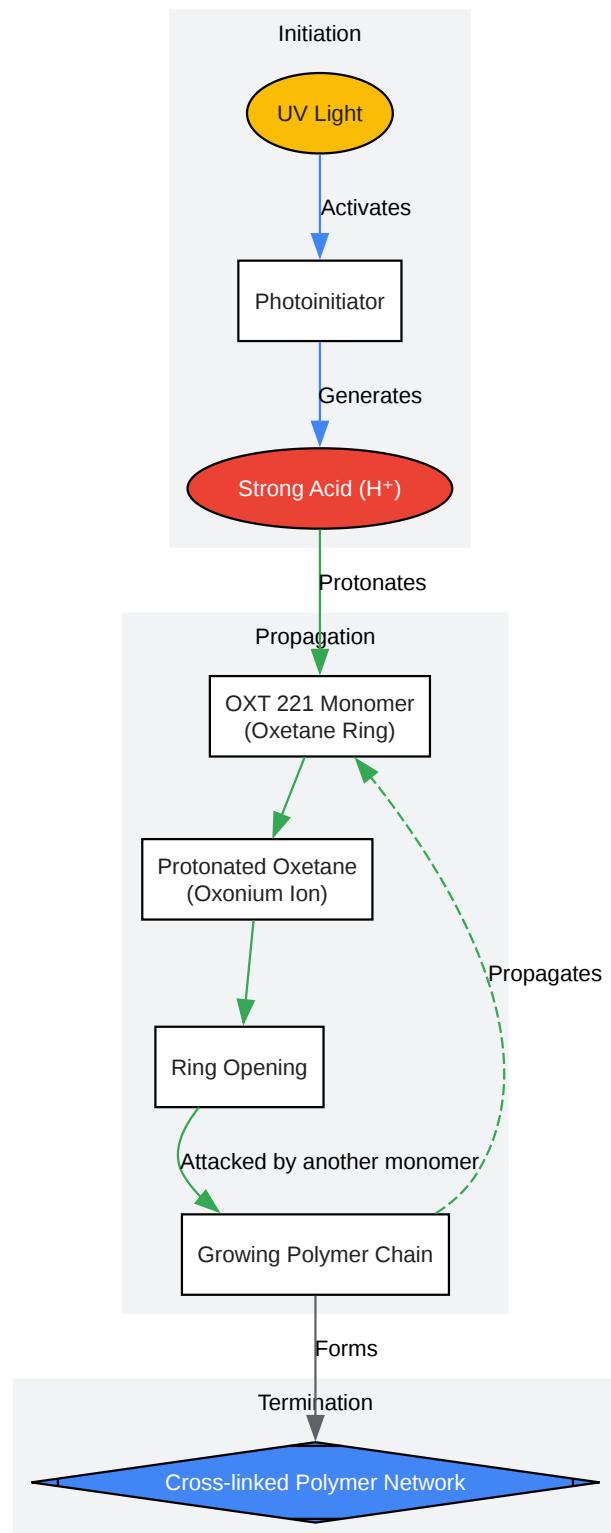
Quantitative Data Summary

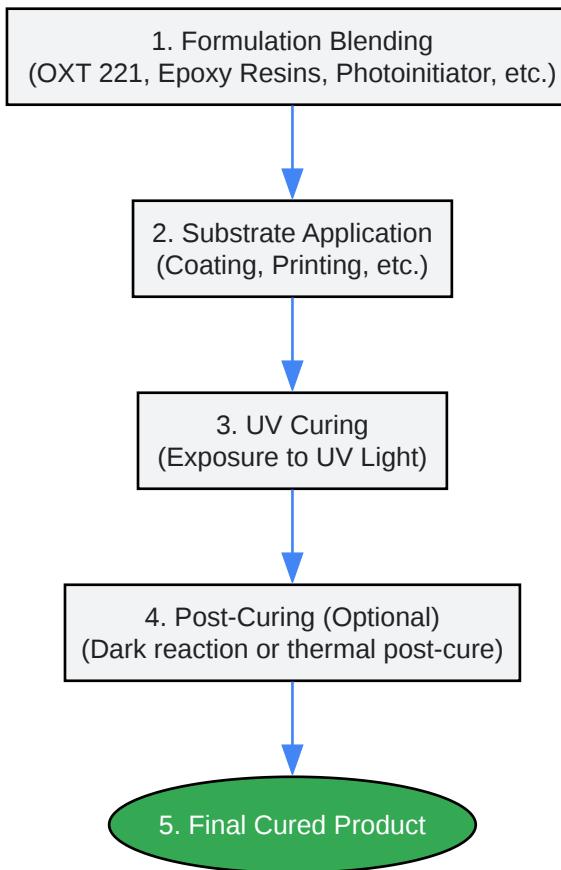
The following tables summarize the key physicochemical properties of the OXT 221 monomer, providing a clear comparison of its characteristics.

Table 1: General and Physical Properties

Property	Value	Reference
Chemical Name	3,3'-(Oxybis(methylene))bis(3-ethyloxetane)	[1]
CAS No.	18934-00-4	[1]
Molecular Formula	C12H22O3	[1]
Molecular Weight	214.3 g/mol	[3] [4]
Functionality	2	[3] [4]
Appearance	Colorless transparent liquid	[1]
Purity	≥ 98%	[3] [4]
Water Content	≤ 0.1%	[1]
Viscosity (25 °C)	9-14 mPa·s	[3] [4]
Viscosity (30 °C)	10.0 ± 0.5 mPa·s	[1]
Boiling Point	274.6 °C (760 Torr); 119 °C (0.67 kPa)	[1] [3] [4]
Refractive Index (nD, 25 °C)	1.452	[3] [4]
Specific Gravity (25 °C)	0.998	[3] [4]
Cured Specific Gravity	1.056	[3] [4]
Surface Tension (23 °C)	35.0 mN/m	[3] [4]
Flash Point	144 °C (Open cup)	[3]
Glass Transition Temperature (Tg, DMS)	51 °C	[3] [4]
Curing Shrinkage	5.5%	[3] [4]

Table 2: Safety and Regulatory Information


Property	Value	Reference
Toxicity	Very low toxicity	[1]
Ames Test	Negative	[3][4]
GHS US Signal Word	Warning	[3]
Regulatory Listings	Japan (METI), USA (TSCA), EU (REACH), China (IECSC), Korea (ECL), Taiwan	[3][4]


Chemical Structure and Polymerization

The defining feature of OXT 221 is its two reactive oxetanyl groups, which undergo cationic ring-opening polymerization.[\[1\]](#) This mechanism is central to its function in forming highly cross-linked polymer networks.

Chemical Structure of OXT 221 Monomer

Cationic Ring-Opening Polymerization of OXT 221

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CER-221 OXT - Oxetane Monomer Alternative to Aron OXT-221 & Curalite OxPlus [sinocurechem.com]
- 2. sanyocorp.com [sanyocorp.com]
- 3. toagosei.co.jp [toagosei.co.jp]
- 4. toagosei.co.jp [toagosei.co.jp]
- To cite this document: BenchChem. [OXT 221 Monomer: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b170342#physicochemical-properties-of-oxt-221-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com